1,2-Dilauroyl-sn-glycerol's Distinct Bilayer Conformation vs. Crystalline State
In phospholipid bilayers, 1,2-Dilauroyl-sn-glycerol (1,2-DLG) adopts an interfacial conformation where its glycerol backbone is oriented perpendicular to the bilayer plane. This is a critical, measurable difference from its crystalline state, where the glycerol backbone is parallel to the bilayer plane [1]. This functional orientation is essential for its role as a membrane-embedded signaling molecule.
| Evidence Dimension | Glycerol Backbone Conformation (Orientation) |
|---|---|
| Target Compound Data | Perpendicular to the bilayer plane (in egg PC bilayers) |
| Comparator Or Baseline | Parallel to the bilayer plane (in crystalline 1,2-dilauroyl-sn-glycerol) |
| Quantified Difference | Qualitative change in molecular orientation |
| Conditions | ¹³C NMR spectroscopy of 1,2-DLG in small unilamellar vesicles (egg PC) vs. crystalline solid |
Why This Matters
This difference confirms that 1,2-DLG's behavior in a biologically relevant membrane environment is structurally distinct from its bulk material properties, justifying its specific use in membrane biophysics studies.
- [1] Hamilton, J. A., Bhamidipati, S. P., Kodali, D. R., & Small, D. M. (1991). The interfacial conformation and transbilayer movement of diacylglycerols in phospholipid bilayers. Journal of Biological Chemistry, 266(2), 1177-1186. View Source
